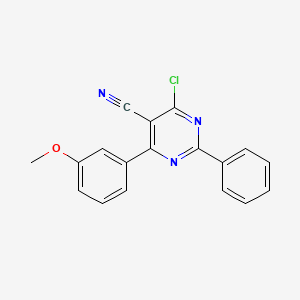

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS: 338982-09-5) is a pyrimidine derivative characterized by a chloro substituent at position 4, a 3-methoxyphenyl group at position 6, and a phenyl ring at position 2. Its molecular formula is C₁₈H₁₂ClN₃O, with a molecular weight of 321.77 g/mol and a purity of >95% . The compound’s structural features make it a candidate for pharmaceutical and materials science research, particularly in kinase inhibition and heterocyclic chemistry.

Properties

IUPAC Name |

4-chloro-6-(3-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c1-23-14-9-5-8-13(10-14)16-15(11-20)17(19)22-18(21-16)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTLNMCLBVMBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes facile substitution with nucleophiles under varying conditions:

Key findings:

-

Sodium methoxide in DMF efficiently replaces chlorine with methoxy groups, retaining the cyano functionality.

-

Ammonolysis proceeds with moderate yields, requiring anhydrous ethanol to prevent hydrolysis.

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings to form biaryl systems:

| Coupling Partner | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 4-Phenyl-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 74% | ||

| 4-Fluorophenylboronate | PdCl₂(dppf), CsF, THF, 80°C | 4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 69% |

Mechanistic insights:

-

Suzuki-Miyaura couplings proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination.

-

Electron-withdrawing cyano group enhances electrophilicity at C4, facilitating metal insertion .

Cyano Group Transformations

The nitrile moiety undergoes selective modifications without affecting other substituents:

Critical observations:

-

Acidic hydrolysis retains chloro and methoxyphenyl groups while converting nitrile to carboxylic acid .

-

Lithium aluminum hydride selectively reduces nitrile to aminomethyl without cleaving methoxy groups.

Ring Functionalization Reactions

The pyrimidine core undergoes regioselective electrophilic attacks:

Reaction characteristics:

-

Nitration occurs preferentially at position 3 due to electron deficiency at C4/C6 positions .

-

Sulfonation requires low temperatures to prevent desulfonation .

Biological Interactions

Though not strictly chemical reactions, its interactions with enzymes demonstrate reactive potential:

Structural basis:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential applications in cancer treatment . Research indicates that it may act as a multifunctional pharmaceutical agent, with studies highlighting its interactions with blood proteins and its effects on cancer cell lines.

- Case Study : A recent study employed spectroscopic and computational techniques to explore the binding of similar pyrimidine derivatives to human serum albumin and immunoglobulin G. This research found that such compounds can significantly alter protein expression levels related to cancer pathways, suggesting a possible antitumor mechanism involving the kallikrein-kinin system .

The biological activity of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile has been linked to its ability to inhibit specific enzymes or pathways involved in tumor progression.

- Research Findings : The compound has shown antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the modulation of signaling pathways critical for cell survival and proliferation .

Future Research Directions

The ongoing research into this compound suggests several future directions:

- Targeted Drug Delivery : Investigating the compound's ability to be used in targeted drug delivery systems could enhance its therapeutic efficacy while minimizing side effects.

- Combination Therapies : Exploring the effects of this compound in combination with other anticancer agents may provide insights into synergistic effects that could improve treatment outcomes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Positional Isomer: 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

- Molecular Formula : C₁₇H₁₁ClN₄O

- Molecular Weight : 322.75 g/mol

- Key Differences :

- The methoxy group is at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).

- Position 2 is substituted with a 2-pyridinyl group instead of phenyl.

- Impact: The para-methoxy substitution may enhance electronic effects (e.g., resonance donation), altering reactivity in nucleophilic aromatic substitution.

Fused-Ring Derivatives: Thieno[3,2-d]pyrimidine Analogs

- Example: 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Molecular Formula: C₁₃H₉ClN₂OS Synthesis: Prepared via POCl₃-mediated chlorination, yielding 98% with a melting point of 153–156°C .

- Key Differences :

- Replacement of the pyrimidine’s carbonitrile and phenyl groups with a fused thiophene ring.

- Reduced molecular weight (277.17 g/mol) compared to the target compound (321.77 g/mol) may improve bioavailability .

Functional Group Variations: Hydroxy and Amino Substitutions

- Example : 4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Key Difference : Chloro substituent replaced with a hydroxyl group.

- Impact :

- Increased polarity and acidity (pKa ~8–10 for phenolic OH), altering solubility and metabolic stability .

- Example: 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Molecular Formula: C₁₈H₁₂ClFN₄O₂ Key Features:

- Amino and fluorine substituents introduce hydrogen-bonding and electronegative effects.

Heterocyclic Substituents: Pyridinyl vs. Phenyl

- Example: 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile Molecular Formula: C₁₉H₁₇ClN₆ Key Differences:

- Position 2 substituted with 4-pyridinyl instead of phenyl.

- Isopropylamino group at position 5. Impact:

- Pyridinyl enhances water solubility via protonation at physiological pH.

Trifluoromethyl and Sulfamoyl Derivatives

- Example: 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (from EP 4 374 877 A2) Key Features:

- Trifluoromethyl group increases lipophilicity and metabolic resistance.

- LCMS m/z 295 [M+H]⁺ ; HPLC retention time: 0.81 minutes .

- Example : Sulfamoylphenyl-substituted triazine derivatives

- Impact :

- Sulfamoyl groups enhance solubility and target affinity for enzymes like carbonic anhydrase .

Tabular Comparison of Key Properties

Research Implications and Trends

- Synthetic Flexibility : The target compound’s chloro and carbonitrile groups enable diverse functionalization (e.g., nucleophilic substitution, cross-coupling) .

- Analytical Challenges : Variations in substituents necessitate tailored HPLC/MS methods for purity assessment, as seen in retention time differences (e.g., 0.81 minutes vs. longer elution times for bulkier analogs) .

Biological Activity

4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the CAS number 338982-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects against various cancer cell lines, its mechanism of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₁₈H₁₂ClN₃O

- Molar Mass: 321.76 g/mol

- Melting Point: 142-144 °C

- Hazard Classification: Irritant

These properties suggest that the compound is stable under standard laboratory conditions but requires careful handling due to its irritant nature .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its inhibitory activity against key cancer targets, notably the c-Met kinase.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic effects of the compound on different cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |

| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |

| HeLa | 2.73 ± 0.33 | Moderate sensitivity noted |

| LO2 | ND | No significant effect on normal hepatocytes |

The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly in lung (A549) and breast (MCF-7) cancer cell lines, while showing less effect on normal cells .

The mechanism through which this compound exerts its effects appears to involve the inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor progression and metastasis.

Apoptosis Induction

Flow cytometry assays have demonstrated that treatment with this compound can induce apoptosis in A549 cells in a dose-dependent manner. The total apoptosis rates were recorded as follows:

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 3.75 | 13.73 |

| 7.50 | 24.87 |

| 15.00 | 35.87 |

These findings suggest that higher concentrations lead to increased rates of apoptosis, indicating a potential therapeutic application for inducing cancer cell death .

Case Studies

In a recent study focusing on triazolo-pyridazine/-pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The promising results from these derivatives underline the importance of structural modifications in enhancing anticancer efficacy.

Structure–Activity Relationship (SAR)

The SAR studies indicated that specific substitutions on the pyrimidine ring significantly affected cytotoxicity and kinase inhibition potency. The presence of halogen atoms and methoxy groups were found to enhance activity against c-Met, suggesting that further modifications could lead to even more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile?

The compound can be synthesized via chlorination of precursor pyrimidine derivatives using phosphoryl chloride (POCl₃), followed by functionalization at the 6-position. For example, describes chlorination of a pyridinecarbonitrile analog to yield chloro-substituted intermediates, which are then converted to amino or hydrazido derivatives via reactions with ammonium acetate or hydrazine . Key considerations include reaction temperature (80–100°C), solvent selection (e.g., toluene or DMF), and purification via column chromatography. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How is the molecular conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. reports SC-XRD parameters (space group P1, R factor = 0.043) for a structurally similar pyrimidinecarbonitrile derivative, highlighting bond lengths (e.g., C–Cl = 1.73 Å) and dihedral angles between aromatic rings . Computational methods like density functional theory (DFT) can complement experimental data by predicting electron density distributions and verifying substituent effects on planarity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to J-coupling).

- IR : Stretching frequencies for C≡N (~2220 cm⁻¹) and C–Cl (~750 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]<sup>+</sup> at m/z 362.08) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for pyrimidinecarbonitrile derivatives?

Discrepancies in reported reactivity (e.g., nucleophilic substitution vs. ring-opening) often arise from solvent polarity, temperature, or steric effects. demonstrates that 6-chloro pyrimidines react with ammonia to form amino derivatives under mild conditions (25°C, ethanol), whereas harsher conditions (e.g., DMF, 100°C) may lead to side reactions . Systematic kinetic studies and in situ monitoring (e.g., via <sup>19</sup>F NMR for fluorinated analogs) can clarify mechanistic pathways .

Q. What experimental design principles apply to optimizing catalytic systems for pyrimidine functionalization?

Design of Experiments (DoE) methodologies, as outlined in , are critical for multivariate optimization (e.g., catalyst loading, solvent ratio, temperature). For example, a central composite design can identify interactions between Pd catalyst concentration and ligand type in cross-coupling reactions . Response surface models should prioritize yield, purity, and scalability.

Q. How does the 3-methoxyphenyl substituent influence pharmacological activity?

The methoxy group enhances lipophilicity and modulates binding to biological targets. highlights analogous compounds with trifluoromethylpyridinyl groups showing receptor affinity, suggesting that substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) can be probed via structure-activity relationship (SAR) studies . In vitro assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) are recommended to validate hypotheses.

Q. What strategies mitigate crystallization challenges for pyrimidinecarbonitriles?

Crystallization failures often stem from poor solubility or polymorphism. recommends using mixed solvents (e.g., DCM:hexane) and slow evaporation. For stubborn cases, seeding with isomorphic crystals (e.g., fluorophenyl analogs) or employing high-throughput screening (e.g., Crystal16™ platform) can induce nucleation .

Methodological Considerations

Q. How should researchers analyze conflicting spectral data for nitro or cyano derivatives?

Contradictions in IR or NMR spectra may arise from tautomerism or solvent effects. For example, reports nitro group vibrations splitting due to conjugation with the pyrimidine ring. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and computational IR simulations (Gaussian 16) can resolve ambiguities .

Q. What computational tools predict the compound’s stability under physiological conditions?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model hydrolysis or oxidation pathways. ’s crystallographic data (e.g., bond angles) can parameterize force fields to assess degradation kinetics in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.